2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS3/c1-13-4-6-14(7-5-13)11-23-18-20-15(12-24-18)9-17(21)19-10-16-3-2-8-22-16/h2-8,12H,9-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOYELYPZBHRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 411.56 g/mol. The structural configuration includes a thiazole ring, a thiophenyl group, and an acetamide moiety, contributing to its biological properties.
Mechanisms of Biological Activity
Research indicates that thiazole derivatives often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific mechanisms by which This compound exerts its effects may involve:
- PPAR Modulation : Similar compounds have been shown to act as ligands for peroxisome proliferator-activated receptors (PPARs), which play critical roles in metabolism and inflammation .
- Cell Cycle Regulation : Studies suggest that thiazole derivatives can induce apoptosis in cancer cells, potentially through the activation of caspase pathways .
- Antimicrobial Activity : Thiazole compounds have demonstrated broad-spectrum antimicrobial properties, affecting bacterial cell membrane integrity and inhibiting growth .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluating the anticancer potential of thiazole derivatives found that This compound significantly reduced viability in squamous carcinoma (SCC-15) cells. The mechanism was linked to the modulation of PPARγ expression, leading to increased apoptosis markers such as caspase activation .
Case Study: Antimicrobial Properties
In vitro assays demonstrated that thiazole derivatives exhibited potent antimicrobial activity against various bacterial strains. The compound was shown to disrupt membrane integrity, leading to cell lysis and death. This property suggests potential applications in treating bacterial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The compound’s key structural features include:
- Thiazole core : Provides a rigid aromatic framework.
- 4-Methylbenzylthio group : Enhances lipophilicity and may influence target binding.
- Thiophen-2-ylmethyl acetamide : Contributes to electronic and steric properties.
Comparisons with analogs are summarized below:
Table 1: Structural and Functional Comparison of Key Analogues
Physicochemical Properties
- Lipophilicity : The thiophen-2-ylmethyl group may confer moderate logP values, balancing solubility and membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
